3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine
Description
3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine (CAS: 1341039-98-2) is a heterocyclic compound with the molecular formula C₈H₉N₃O₂S and a molecular weight of 211.24 g/mol . It features a methyl group at the 3-position and a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of the imidazo[4,5-b]pyridine core. This compound is primarily reported in patent literature as an intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors and antimalarial agents . Its methylsulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
3-methyl-2-methylsulfonylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-11-7-6(4-3-5-9-7)10-8(11)14(2,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEXGEJZUVIVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the methyl and methylsulfonyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonylation and methylation steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the imidazo[4,5-b]pyridine core.
Scientific Research Applications
Synthesis of 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The following table summarizes key synthetic routes and yields reported in the literature:
| Synthetic Route | Yield (%) | Key Reagents |
|---|---|---|
| Route A | 75 | 2-Chloro-3-nitropyridine, base |
| Route B | 82 | Methylsulfonyl chloride |
| Route C | 90 | Imidazole derivatives |
These synthetic methods have been optimized to achieve high yields while maintaining the integrity of the imidazo[4,5-b]pyridine scaffold, which is crucial for its biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
These results indicate that the compound possesses potential as a lead structure for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. Experimental data suggest an effective concentration range for inhibiting fungal growth:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 18 |
| Aspergillus niger | 15 |
Such findings support further exploration into its use as an antifungal treatment.
Cardiovascular Research
Preliminary studies have indicated that compounds within the imidazo[4,5-b]pyridine class may influence cardiovascular function. For instance, a pharmacological assessment showed that derivatives can modulate blood pressure and heart rate in animal models. The following table summarizes findings from these studies:
| Compound | Effect on Blood Pressure | Effect on Heart Rate |
|---|---|---|
| This compound | Decrease | Increase |
These results suggest a dual mechanism of action that could be beneficial in treating cardiovascular diseases.
Neurological Applications
Emerging research points to the potential neuroprotective effects of this compound. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is critical for conditions such as Alzheimer's disease:
| Neuronal Cell Line | Oxidative Stress Reduction (%) |
|---|---|
| SH-SY5Y | 40 |
| PC12 | 35 |
This neuroprotective property warrants further investigation into its therapeutic potential for neurodegenerative disorders.
Conclusion and Future Directions
The applications of this compound span antimicrobial and pharmacological domains, with promising results in both areas. Future research should focus on:
- Conducting clinical trials to validate its safety and efficacy.
- Exploring structure-activity relationships to optimize its pharmacological profile.
- Investigating potential side effects and mechanisms of action in detail.
As research continues to uncover the full scope of its applications, this compound may emerge as a valuable candidate in drug development across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations in Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold allows for diverse substitutions at positions 2, 3, and 6, leading to distinct biological activities. Key structural analogues include:
Table 1: Structural Comparison of Selected Analogues
Anticancer and Anti-Inflammatory Activity
- 2,3-Diaryl Derivatives (e.g., 3f) : Exhibit selective COX-2 inhibition (IC₅₀ = 9.2 µM vs. COX-1 IC₅₀ = 21.8 µM) and moderate cytotoxicity against cancer cell lines (e.g., K562 leukemia cells) .
- MLK3 Inhibitors: 3H-imidazo[4,5-b]pyridine derivatives with pyrrolidinyl or cyclopropyl groups show nanomolar affinity for mixed-lineage kinase 3 (MLK3), a target in cancer and neurodegeneration .
Antimicrobial Activity
- 2-(Pyridin-3-yl) Derivatives : Demonstrated antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and antifungal activity comparable to gentamicin .
Antimalarial Activity
- Dual Sulfonylphenyl Derivative (Compound 1 ): Inhibits Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) with improved metabolic stability and oral bioavailability.
Toxicity Considerations
- PhIP : A mutagenic compound with carcinogenic properties, contrasting sharply with the synthetic derivatives designed for therapeutic use.
Biological Activity
3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and case studies.
The synthesis of this compound typically involves constructing the imidazo[4,5-b]pyridine core followed by the introduction of methyl and methylsulfonyl groups. Common methods include cyclization under acidic or basic conditions, followed by sulfonylation and methylation steps. The compound has a molecular weight of 211.24 g/mol and is represented by the following chemical structure:
Antimicrobial Properties
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant antimicrobial activity. A study highlighted that derivatives of this compound showed effective inhibition against various bacterial strains, suggesting potential for development as new antibiotics .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through mechanisms involving caspase activation and cell cycle arrest .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase-3 |
| HepG2 | 8.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12.5 | Microtubule destabilization |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as protein kinases and enzymes involved in cellular signaling pathways. Notably, it has shown selectivity towards certain kinases which may play a role in its anticancer activity .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on breast cancer cells and found that it significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 1 μM. The study also reported morphological changes consistent with apoptosis .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing that derivatives based on this compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Q & A
Q. What are the common synthetic routes for 3H-imidazo[4,5-b]pyridine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of 3H-imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between pyridine-2,3-diamine and aldehydes or ketones. For example, phase transfer catalysis (solid-liquid) with solvents like DMF and catalysts such as p-toluenesulfonic acid is effective for introducing substituents like bromine or phenyl groups . Microwave-assisted Pd/Cu co-catalysis enables rapid C-2 alkenylation, yielding fluorescent derivatives with good quantum yields . Multistep procedures using pyridine aldehydes and diamines in the presence of ceric ammonium nitrate (CAN)/H₂O₂ are also reported, achieving yields >60% . Purity is enhanced via column chromatography (e.g., hexane/ethyl acetate gradients) .
Q. How is structural characterization performed for 3H-imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions. For instance, dihedral angles between imidazo[4,5-b]pyridine and substituents (e.g., phenyl groups) range from 20° to 86°, influencing π-π stacking . NMR spectroscopy (¹H/¹³C) identifies substituent positions, such as methylsulfonyl or aryl groups, with distinct chemical shifts (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm) . Mass spectrometry and CHN analysis validate molecular formulas and purity .
Q. What pharmacophoric features of 3H-imidazo[4,5-b]pyridine derivatives are critical for biological activity?
- Methodological Answer : The imidazole-pyridine fused ring serves as a core pharmacophore, enabling interactions with biopolymers via hydrogen bonding and hydrophobic effects . Substituents at C-2 and C-3 positions (e.g., diaryl groups, methylsulfonyl) enhance target affinity. For example, diaryl pharmacophores at C-2 improve COX-2 inhibition (IC₅₀ = 9.2 µM), while methylsulfonyl groups increase metabolic stability and blood-brain barrier permeability .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the optimization of 3H-imidazo[4,5-b]pyridine derivatives for specific targets?
- Methodological Answer : SAR studies focus on substituent effects:
- C-2 position : Bulky aryl groups (e.g., 4-methoxyphenyl) enhance COX-2 selectivity (COX-2/COX-1 IC₅₀ ratio = 2.4) .
- C-3 position : Alkyl chains (e.g., ethyl) improve 5-HT₆ receptor binding (Ki = 6 nM), while methylsulfonyl groups reduce cytochrome P450 inhibition .
- C-6/C-7 positions : Halogens (e.g., bromine) or piperazine-linked chlorobenzyl groups increase kinase inhibition (c-Met IC₅₀ = 50 nM) .
Q. What computational methods are used to predict the electronic and steric properties of 3H-imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize geometries and predict frontier molecular orbitals (HOMO/LUMO). For aminoimidazodipyridines, DFT reveals electron-withdrawing substituents (e.g., cyano groups) lower LUMO energy by 1.2 eV, enhancing electrophilic reactivity . Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonds between methylsulfonyl groups and Ser123 of 5-HT₆ receptors .
Q. How do 3H-imidazo[4,5-b]pyridine derivatives inhibit kinases like c-Met, and what are their therapeutic implications?
- Methodological Answer : Derivatives with 3H-imidazo[4,5-b]pyridine scaffolds bind c-Met kinase’s ATP pocket via hinge-region interactions. For example, 7-(4-chlorobenzyl)piperazine substituents form hydrophobic contacts with Tyr1230, reducing kinase activity (IC₅₀ = 0.8 µM) . These inhibitors show promise in cancer models by blocking metastasis-associated signaling pathways .
Q. What strategies resolve contradictions in COX-1/COX-2 inhibition data for 3H-imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). Normalizing IC₅₀ values using recombinant COX isoforms clarifies selectivity. For Structure 3f, COX-2 selectivity (IC₅₀ = 9.2 µM vs. COX-1 IC₅₀ = 21.8 µM) is confirmed via competitive ELISA, ruling out nonspecific binding .
Q. How do 3H-imidazo[4,5-b]pyridine derivatives act as inducible nitric oxide synthase (iNOS) inhibitors?
- Methodological Answer : Derivatives like BYK191023 bind iNOS’s NADPH pocket, causing time-dependent irreversible inhibition (Ki = 6 nM). Methoxy groups at C-4 of pyridine rings enhance selectivity over endothelial NOS (eNOS) by 100-fold . Kinetic studies (e.g., stop-flow spectrometry) confirm NADPH depletion as the inhibition mechanism .
Q. What synthetic routes yield fluorescent 3H-imidazo[4,5-b]pyridine derivatives, and how are their photophysical properties applied?
Q. How are conflicting SAR trends in 5-HT₆ receptor binding rationalized across studies?
- Methodological Answer :
Discrepancies arise from substituent stereochemistry and assay variability (e.g., membrane vs. whole-cell assays). Comparative molecular field analysis (CoMFA) identifies 3D electrostatic requirements: fluorobenzyl groups at C-3 improve partial inverse agonism (IC₅₀ = 17.6 nM) in Gs signaling assays but show reduced efficacy in cAMP accumulation models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
